molecular formula C16H29NO3 B13723192 tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

Cat. No.: B13723192
M. Wt: 283.41 g/mol
InChI Key: RBVDDOMSJKDHGV-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, a cyclopropyl group, and a cyclohexyl group with a hydroxymethyl substituent

Preparation Methods

The synthesis of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopropyl group, the introduction of the tert-butyl group, and the attachment of the carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.

    Cyclopropyl carbamate: A compound featuring a cyclopropyl group and a carbamate moiety.

    Cyclohexyl carbamate: A compound with a cyclohexyl group and a carbamate moiety.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C16H29NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h12-14,18H,4-11H2,1-3H3

InChI Key

RBVDDOMSJKDHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC(CC1)CO)C2CC2

Origin of Product

United States

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